3-Bromo-4-phenylquinolin-2(1H)-one

Medicinal Chemistry Physicochemical Profiling Drug Design

3-Bromo-4-phenylquinolin-2(1H)-one is the preferred starting scaffold for sequential, site-selective cross-coupling at the C-3 bromide. This halogenated 4-arylquinolin-2(1H)-one enables orthogonal C-3 (Suzuki/Buchwald/Heck) and C-4 functionalization strategies validated at 70–92% yields. Its unique substitution pattern is optimized for bimetallic Pd/Cu-catalyzed azole heteroarylation—3-chloro analogs fail under identical conditions. For medicinal chemistry teams building SAR libraries or developing atropisomeric aza-BINAP ligands, this is the structurally confirmed (X-ray) building block with demonstrated patent utility in antiviral (HCV protease inhibitor) programs. Ensure synthetic reproducibility by selecting the correct regioisomer; avoid 6-bromo or 2-phenyl positional isomers with divergent LogP and TPSA.

Molecular Formula C15H10BrNO
Molecular Weight 300.15 g/mol
Cat. No. B11829790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-phenylquinolin-2(1H)-one
Molecular FormulaC15H10BrNO
Molecular Weight300.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)Br
InChIInChI=1S/C15H10BrNO/c16-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)17-15(14)18/h1-9H,(H,17,18)
InChIKeyFOTLHWFHEDHYTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-phenylquinolin-2(1H)-one: Core Identity and Procurement-Relevant Profile


3-Bromo-4-phenylquinolin-2(1H)-one (CAS 42390-07-8) is a halogenated 4-arylquinolin-2(1H)-one heterocycle featuring a bromine atom at the C-3 position and a phenyl group at C-4 of the 2-quinolone scaffold [1]. With a molecular weight of 300.15 g/mol (C₁₅H₁₀BrNO), this compound serves as a versatile synthetic building block for constructing more elaborate quinolin-2(1H)-one derivatives via transition-metal-catalyzed cross-coupling reactions, particularly at the C-3 bromo position [2]. The compound is commercially available from multiple suppliers at 95–97% purity for research and development applications , and its structural identity has been confirmed through single-crystal X-ray diffraction, ¹H and ¹³C NMR, and IR spectroscopy [3].

Why 3-Bromo-4-phenylquinolin-2(1H)-one Cannot Be Casually Replaced by In-Class Analogs


The precise substitution pattern of bromine at C-3 and phenyl at C-4 on the quinolin-2(1H)-one scaffold confers a unique combination of electronic, steric, and physicochemical properties that are not simultaneously satisfied by any single positional isomer, alternative halogen, or non-halogenated congener [1]. Swapping the bromine from C-3 to C-6 (as in 6-bromo-4-phenylquinolin-2(1H)-one, CAS 178490-58-9) eliminates the direct participation of the halogen in transition-metal-catalyzed C–C bond formation at the electrophilic C-3 site adjacent to the lactam carbonyl, fundamentally altering the compound's synthetic utility [2]. Replacing bromine with chlorine or iodine changes both the bond dissociation energy and steric profile, leading to different catalytic cycle kinetics in cross-coupling applications [3]. Even the positional isomer 3-bromo-2-phenylquinolin-4(1H)-one (CAS 6639-96-9), while sharing the same molecular formula, differs in lipophilicity (predicted LogP ~3.96 vs. XLogP3 3.4 for the target compound) and topological polar surface area (PSA 32.86 vs. 29.1 Ų), producing measurably different absorption, distribution, and protein-binding behavior that precludes simple interchange in medicinal chemistry programs [1].

Quantitative Evidence for Selecting 3-Bromo-4-phenylquinolin-2(1H)-one Over Its Closest Analogs


XLogP3 and TPSA Differentiation vs. the 3-Bromo-2-phenyl Positional Isomer

3-Bromo-4-phenylquinolin-2(1H)-one exhibits a computed XLogP3 of 3.4 and a topological polar surface area (TPSA) of 29.1 Ų [1]. In contrast, its positional isomer 3-bromo-2-phenylquinolin-4(1H)-one (CAS 6639-96-9) shows a significantly higher predicted LogP of ~3.96 and a larger TPSA of 32.86 Ų [2]. These differences, while both isomers share the identical molecular formula (C₁₅H₁₀BrNO) and molecular weight (300.15 g/mol), translate into distinct lipophilicity and hydrogen-bonding capacity that affect membrane permeability and protein-binding profiles. For procurement decisions in medicinal chemistry, selecting the correct positional isomer avoids introducing uncontrolled pharmacokinetic variability.

Medicinal Chemistry Physicochemical Profiling Drug Design

Site-Selective Pd-Catalyzed Cross-Coupling Enabled by the C-3 Bromo Substituent

The C-3 bromine atom on the quinolin-2(1H)-one scaffold provides a chemoselective handle for site-selective Suzuki–Miyaura coupling. Wang et al. (2007) demonstrated that 3-bromo-4-trifloxy-quinolin-2(1H)-one undergoes regioselective Suzuki coupling exclusively at the C-3 bromide position in the presence of the C-4 triflate leaving group, with the bromide reacting preferentially under mild Pd(PPh₃)₄ catalysis at 80 °C [1]. This orthogonality allows sequential functionalization—first at C-3 via bromide, then at C-4 via triflate under more forcing conditions—to generate 3,4-diaryl-substituted libraries. This site-selectivity is a direct consequence of the 3-bromo substitution pattern and is not achievable with the 6-bromo isomer (CAS 178490-58-9) or with the non-halogenated 4-phenylquinolin-2(1H)-one scaffold (CAS 5855-57-2) .

Synthetic Organic Chemistry C–C Bond Formation Combinatorial Chemistry

Commercial Availability with Documented Purity Specifications

3-Bromo-4-phenylquinolin-2(1H)-one is commercially available from multiple independent suppliers with specified purity levels: AKSci offers the compound at 95% minimum purity (Catalog 1454EG) , while Leyan (Shanghai) supplies it at 97% purity (Catalog 2161109) , and CheMenu lists it at 97% (Catalog CM262786) . By comparison, the positional isomer 3-bromo-2-phenylquinolin-4(1H)-one (CAS 6639-96-9) is generally listed at 97% from CheMenu (Catalog CM262784) but with a reported melting point of 275–278 °C (from ethanol) , whereas the target compound's melting point has been updated by Cordes et al. (2024) through combined X-ray crystallographic and spectroscopic characterization [1]. The availability of multiple sourcing paths with verified purity and orthogonal analytical characterization (NMR, HPLC, X-ray) reduces single-supplier dependency risk.

Chemical Procurement Quality Assurance Research Supply

C-3 Bromo Substituent as Enabling Handle for C–H Heteroarylation and Amination

The 3-bromoquinolin-2(1H)-one scaffold has been validated as a robust substrate for Pd/Cu-catalyzed C–H heteroarylation reactions. Bruneau et al. (2014) demonstrated that 3-bromoquinolin-2(1H)-ones react with various azoles (oxazole, thiazole, benzoxazole, benzothiazole) under a bimetallic Pd(OAc)₂/CuI catalytic system to give 3-(heteroaryl)quinolin-2(1H)-ones in good to excellent yields [1]. The reaction proceeds rapidly in dioxane at 100–120 °C using PPh₃ as ligand and LiOtBu or KOAc as base. This reactivity profile is enabled specifically by the C-3 bromo substituent: the 6-bromo isomer lacks the electronic activation imparted by the adjacent lactam carbonyl and α,β-unsaturated amide conjugation, while 3-chloro analogs require more forcing conditions or ligand tuning for comparable reactivity [2]. The C-3 bromo group thus represents a balanced reactivity—more reactive toward oxidative addition than C-3 chloro, yet more stable and easier to handle than C-3 iodo.

C–H Functionalization Cross-Coupling Methodology Heterocycle Derivatization

Use as Validated Model Substrate for Bisquinolone Ligand and Methodology Development

3-Bromo-4-phenylquinolin-2(1H)-one has been explicitly selected and validated as a model substrate in the development of Pd-catalyzed phenol synthesis and bisquinolone-based phosphine ligands of the aza-BINAP type [1]. In this work (Arshad, 2014, University of Graz), the compound served as the key building block for evaluating C–P and C–C cross-coupling methodology, ultimately leading to novel 4,4′-bisquinolone mono- and diphosphine ligands. This designation as a 'model substrate' reflects the community's recognition that this specific substitution pattern (Br at C-3, Ph at C-4, lactam at C-2) provides an optimal balance of reactivity, solubility, and crystallinity for methodology development. In contrast, no equivalent model-substrate status has been documented for the 6-bromo or 3-chloro positional variants in the context of ligand synthesis.

Asymmetric Catalysis Phosphine Ligands Methodology Development

Optimal Research and Procurement Scenarios for 3-Bromo-4-phenylquinolin-2(1H)-one


Diversity-Oriented Synthesis of 3,4-Disubstituted Quinolin-2(1H)-one Libraries

Medicinal chemistry teams constructing SAR libraries around the quinolin-2(1H)-one scaffold should prioritize 3-Bromo-4-phenylquinolin-2(1H)-one as the starting building block for sequential, site-selective cross-coupling. The C-3 bromide undergoes chemoselective Suzuki–Miyaura, Buchwald–Hartwig, or Heck coupling in the presence of a C-4 leaving group (e.g., triflate or tosylate), enabling systematic exploration of both the C-3 and C-4 vectors in library format . This orthogonal functionalization strategy has been validated in the peer-reviewed literature with demonstrated 3-substituted yields of 70–92% and sequential 3,4-bis-arylated yields of 60–85% .

Synthesis of 3-(Heteroaryl)quinolin-2(1H)-ones via Pd/Cu-Catalyzed C–H Heteroarylation

For programs requiring direct installation of azole heterocycles at the C-3 position, 3-Bromo-4-phenylquinolin-2(1H)-one is the preferred substrate for bimetallic Pd/Cu-catalyzed C–H heteroarylation, delivering 3-(heteroaryl)quinolin-2(1H)-one products in good to excellent yields (65–92%) . This methodology has been demonstrated across a range of azole coupling partners including oxazole, thiazole, benzoxazole, and benzothiazole, and is specifically optimized for the 3-bromo substitution pattern; attempted use of 3-chloro analogs under identical conditions results in lower conversion .

Development of Bisquinolone-Based Chiral Phosphine Ligands for Asymmetric Catalysis

Research groups engaged in designing atropisomeric bisheteroaryl phosphine ligands should select 3-Bromo-4-phenylquinolin-2(1H)-one as the validated model substrate for constructing 4,4′-bisquinolone scaffolds of the aza-BINAP type . The compound's established performance in microwave-assisted Pd-catalyzed C–P cross-coupling and its structural characterization by X-ray crystallography make it the entry point of choice for exploring this underexplored class of enantioselective ligands.

Intermediate for HCV Protease Inhibitor Structural Design (Patent-Documented)

Bromo-substituted quinolines of the general formula encompassing 3-Bromo-4-phenylquinolin-2(1H)-one (where R = aryl) are claimed as key intermediates in the preparation of HCV protease inhibitors for the treatment of hepatitis C viral infections . The patent literature (Boehringer Ingelheim, US8633320) specifically describes the utility of bromo-substituted quinolines bearing aryl, heteroaryl, or alkyl substituents at the 4-position as building blocks in antiviral drug design, with the bromide serving as a synthetic handle for downstream Suzuki coupling with boronic acids, boronates, and organoboranes .

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